5-Hydroxypyrimidine-2-carbonitrile

Catalog No.
S3317252
CAS No.
345642-86-6
M.F
C5H3N3O
M. Wt
121.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypyrimidine-2-carbonitrile

CAS Number

345642-86-6

Product Name

5-Hydroxypyrimidine-2-carbonitrile

IUPAC Name

5-hydroxypyrimidine-2-carbonitrile

Molecular Formula

C5H3N3O

Molecular Weight

121.10

InChI

InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H

InChI Key

UFZDLOQYHSUCOS-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C#N)O

Canonical SMILES

C1=C(C=NC(=N1)C#N)O

5-Hydroxypyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H3N3OC_5H_3N_3O and a molecular weight of approximately 121.10 g/mol. It features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position. This compound is recognized for its potential in various chemical and biological applications, particularly due to its unique structural properties that allow for diverse reactivity.

  • Heterocyclic Chemistry

    5-Hydroxypyrimidine-2-carbonitrile belongs to the class of heterocyclic compounds, which contain atoms other than carbon in their rings. Heterocyclic chemistry is a vast field with applications in various areas, including pharmaceuticals and materials science . Studying the reactivity and properties of 5-hydroxypyrimidine-2-carbonitrile could contribute to the development of novel heterocyclic compounds with potential applications.

  • Analogue Design

    The pyrimidine ring structure is present in many important biological molecules, such as uracil and cytosine, which are essential for DNA and RNA. 5-Hydroxypyrimidine-2-carbonitrile could be investigated as an analogue of these natural pyrimidines. Studying its interaction with biological systems could provide insights into cellular processes and potentially lead to the development of new drugs .

  • Synthetic Organic Chemistry

    The synthesis and characterization of 5-hydroxypyrimidine-2-carbonitrile can contribute to the advancement of synthetic organic chemistry techniques. Research in this area could involve exploring different synthetic routes for the compound, optimizing reaction conditions, and studying its chemical properties .

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones in condensation reactions to form more complex structures.
  • Reduction Reactions: The cyano group can be reduced to amine or aldehyde functionalities under specific conditions.

These reactions are significant for synthesizing more complex organic molecules and exploring the reactivity of pyrimidine derivatives.

Research indicates that 5-hydroxypyrimidine-2-carbonitrile exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Activity: Compounds related to this structure have been studied for their potential as cyclooxygenase-2 inhibitors, which are important in treating inflammation and pain .
  • Anticancer Potential: Preliminary studies suggest that derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.

Several synthesis methods exist for producing 5-hydroxypyrimidine-2-carbonitrile:

  • Three-component Condensation: A method involving the reaction of aromatic aldehydes, ethyl cyanoacetate, and diamines under alkaline conditions has been reported to yield various pyrimidine derivatives, including 5-hydroxypyrimidine-2-carbonitrile .
  • Cyclization Reactions: Cyclization of appropriate precursors containing both hydroxyl and cyano functionalities can lead to the formation of this compound.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating, making it a promising approach for synthesizing pyrimidine derivatives efficiently.

5-Hydroxypyrimidine-2-carbonitrile has several applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting inflammation and infections.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, particularly in medicinal chemistry.
  • Material Science: Its unique properties may find applications in developing new materials or catalysts.

Interaction studies have focused on understanding how 5-hydroxypyrimidine-2-carbonitrile interacts with biological targets. For example:

  • Molecular Docking Studies: These studies help predict how this compound binds to specific enzymes or receptors, providing insights into its potential efficacy as a drug candidate .
  • Structure-Activity Relationship Analysis: Investigating the relationship between chemical structure and biological activity helps optimize its pharmacological properties.

Several compounds share structural similarities with 5-hydroxypyrimidine-2-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-AminopyrimidineAmino group at position 2Known for antibacterial properties
4-HydroxypyrimidineHydroxyl group at position 4Exhibits different reactivity patterns
6-MethylpyrimidineMethyl group at position 6Often used in agricultural chemistry
5-FluorouracilFluorinated derivative of uracilWidely used as an anticancer agent

5-Hydroxypyrimidine-2-carbonitrile's unique combination of functional groups (hydroxyl and cyano) distinguishes it from these similar compounds, potentially leading to diverse reactivity and biological activity not observed in other pyrimidines.

Nucleophilic Addition-Elimination Pathways in Ring Closure

The formation of pyrimidine-5-carbonitrile derivatives often proceeds via nucleophilic addition-elimination mechanisms. For instance, cyclocondensation reactions involving ethyl cyanoacetate, thiourea, and aromatic aldehydes in ethanol under reflux conditions yield pyrimidine-5-carbonitriles [4]. The mechanism begins with the nucleophilic attack of the nitrogen lone pair from thiourea on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of water generates an α,β-unsaturated nitrile intermediate, which undergoes cyclization to form the pyrimidine ring [3] [6].

A notable example is the synthesis of 5-hydroxypyrimidine-2-carbonitrile from bromo-5-2-cyanopyrimidine and benzyl alcohol. Here, the hydroxyl group acts as a nucleophile, displacing the bromide ion in an SN2-like mechanism, followed by elimination of HBr to stabilize the aromatic system [1]. This pathway is accelerated in polar aprotic solvents, which stabilize the transition state through solvation effects [6].

Table 1: Representative Cyclocondensation Conditions for Pyrimidine-5-carbonitriles

ReagentsCatalystTime (h)Yield (%)Source
Ethyl cyanoacetate, thiourea, aldehydeK2CO34–1255–85 [4]
Malononitrile, urea, aldehydeNH4Cl470–90 [4]

Role of Acid-Base Catalysts in Annulation Processes

While Lewis acids are commonly employed in heterocyclic syntheses, the provided literature emphasizes Brønsted acid-base catalysts. For example, potassium carbonate (K2CO3) facilitates deprotonation of intermediates during the cyclocondensation of ethyl cyanoacetate and aldehydes, enhancing nucleophilicity and driving the reaction toward ring closure [4]. Similarly, ammonium chloride (NH4Cl) acts as a mild acid catalyst, protonating carbonyl groups to increase electrophilicity and stabilize leaving groups during elimination steps [4].

Triethylamine, a weak base, is utilized as an acid scavenger in reactions involving chloro derivatives. By neutralizing HCl generated during nucleophilic substitution, it prevents side reactions and shifts the equilibrium toward product formation [1] [4].

Computational Modeling of Transition States in Heterocyclization

Kinetic studies of nitrogen heterocycle formation reveal that ring-closure rates depend on ring size and transition-state strain [5]. For pyrimidine-5-carbonitriles, density functional theory (DFT) calculations predict a six-membered cyclic transition state during cyclocondensation, where partial charges on the carbonyl carbon and nucleophilic nitrogen dictate reaction feasibility [5]. Computational models further suggest that electron-withdrawing substituents on the aldehyde reduce activation energy by stabilizing the transition state through resonance effects [5].

Table 2: Kinetic Parameters for Ring-Closure Reactions

Ring SizeRate Constant (s−1)Effective Molarity (M)
51.2 × 10−30.45
63.8 × 10−40.12

Isotopic Labeling Studies of Reaction Intermediates

Isotopic labeling, though not explicitly detailed in the provided sources, could elucidate the reversibility of key steps. For instance, 18O labeling of the hydroxyl group in 5-hydroxypyrimidine-2-carbonitrile might track its origin during hydrolysis of intermediate nitriles. Similarly, 13C labeling of the cyano group could confirm its retention during ring closure, as seen in analogous pyrimidine syntheses [4] [5]. Such studies would validate proposed mechanisms, such as the intermediacy of α,β-unsaturated nitriles prior to cyclization [4].

Electronic effects of substituents on pyrimidine-5-carbonitrile derivatives significantly influence their potency as epidermal growth factor receptor inhibitors [1] [2]. The hydroxyl group at the 5-position of the pyrimidine ring demonstrates crucial electronic contributions through hydrogen bonding interactions with key amino acid residues in the epidermal growth factor receptor binding site [3] [4]. Studies on related pyrimidine-5-carbonitrile compounds reveal that electron-withdrawing substituents generally enhance inhibitory activity against epidermal growth factor receptor wild-type and mutant forms [1] [2].

Electronic Donor-Acceptor Relationships

The cyano group at the 2-position of 5-hydroxypyrimidine-2-carbonitrile acts as a strong electron-withdrawing substituent, creating an electron-deficient pyrimidine ring system that facilitates favorable interactions with the adenosine triphosphate binding pocket of epidermal growth factor receptor [1] [5]. Molecular modeling studies demonstrate that the electron density distribution across the pyrimidine core directly correlates with binding affinity measurements [3] [5]. Compounds bearing electron-donating substituents such as methoxy groups at the 4-position show reduced inhibitory potency compared to electron-withdrawing analogues [6] [7].

Substituent Electronic Parameter Analysis

Research on pyrimidine-5-carbonitrile derivatives reveals that Hammett sigma values of substituents correlate strongly with epidermal growth factor receptor inhibition data [1] [2]. Electron-withdrawing groups with positive sigma values, including halogen substituents and trifluoromethyl groups, consistently demonstrate enhanced biological activity [2] [7]. The following structure-activity relationship data illustrates these electronic effects:

SubstituentHammett σ ValueEpidermal Growth Factor Receptor IC₅₀ (nanomolar)Fold Enhancement
Hydrogen0.0089.0 ± 4.21.0
Fluorine0.0645.3 ± 2.12.0
Chlorine0.2328.7 ± 1.83.1
Trifluoromethyl0.548.29 ± 0.0410.7

Quantum Chemical Calculations

Density functional theory calculations on 5-hydroxypyrimidine-2-carbonitrile analogues reveal that frontier molecular orbital energies correlate with experimental inhibitory activities [5] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap influences the compound's ability to interact with the epidermal growth factor receptor active site [5] [8]. Compounds with lower energy gaps demonstrate stronger binding interactions and enhanced inhibitory potency [5] [8].

Steric Factors Influencing Cyclooxygenase-2 Isoenzyme Selectivity

Steric factors play a fundamental role in determining cyclooxygenase-2 selectivity for pyrimidine-based inhibitors [9] [10] [7]. The binding pocket of cyclooxygenase-2 contains a larger cavity compared to cyclooxygenase-1, allowing accommodation of bulkier substituents on pyrimidine derivatives [11] [10]. This size difference creates opportunities for designing selective inhibitors through strategic incorporation of sterically demanding groups [11] [10].

Binding Pocket Accommodation

The cyclooxygenase-2 active site features Val523, which provides additional space compared to the corresponding Ile523 in cyclooxygenase-1 [11] [10]. This single amino acid difference creates a larger binding cavity that preferentially accommodates pyrimidine derivatives with bulky substituents [11] [10]. Molecular docking studies of 5-hydroxypyrimidine-2-carbonitrile analogues demonstrate that compounds with benzyloxy or phenoxy substituents achieve superior cyclooxygenase-2 selectivity due to favorable steric interactions [10] [7].

Substituent Size Effects on Selectivity

Structure-activity relationship studies reveal that increasing substituent bulk at specific positions enhances cyclooxygenase-2 selectivity while maintaining potency [7] [10]. The following data demonstrates the correlation between substituent size and isoenzyme selectivity:

SubstituentVan der Waals Volume (Ų)Cyclooxygenase-2 IC₅₀ (micromolar)Cyclooxygenase-1 IC₅₀ (micromolar)Selectivity Index
Methyl24.30.26 ± 0.0112.4 ± 0.847.7
Phenyl89.40.20 ± 0.0115.2 ± 1.176.0
Benzyloxy107.20.18 ± 0.0118.9 ± 1.4105.0
Tert-butyl98.10.16 ± 0.0121.3 ± 1.6133.1

Conformational Flexibility Analysis

The flexibility of substituents attached to the pyrimidine core influences cyclooxygenase-2 binding through conformational adaptation within the active site [7] [11]. Rigid substituents that cannot adapt to the binding pocket geometry show reduced selectivity, while moderately flexible groups achieve optimal interactions [7] [11]. Computational studies indicate that rotatable bonds in substituents correlate with improved selectivity indices when the number ranges between 4-7 bonds [7] [11].

Hybridization Strategies with Coumarin and Thiazole Moieties

Molecular hybridization of 5-hydroxypyrimidine-2-carbonitrile with coumarin and thiazole pharmacophores represents an effective strategy for developing multitarget bioactive compounds [12] [13] [14]. These hybrid molecules combine the beneficial properties of each pharmacophore while potentially reducing drug resistance and enhancing therapeutic efficacy [15] [14] [16]. The synthesis and biological evaluation of such hybrids demonstrate synergistic effects in various biological assays [12] [16] [17].

Coumarin-Pyrimidine Hybrid Design

The integration of coumarin moieties with 5-hydroxypyrimidine-2-carbonitrile creates hybrid molecules with enhanced anticancer and anti-inflammatory properties [12] [18] [19]. Coumarin derivatives are recognized for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects [18] [19]. The hybrid approach allows for targeting multiple pathways simultaneously, potentially overcoming single-target limitations [18] [19].

Synthetic Methodologies for Hybrid Construction

Several synthetic approaches have been developed for constructing coumarin-thiazole-pyrimidine hybrids [12] [16] [20]. The most common methodology involves condensation reactions between pyrimidine intermediates and appropriately functionalized coumarin or thiazole precursors [12] [16]. Alternative approaches utilize cyclization reactions to form the heterocyclic frameworks in a single step [16] [20].

Biological Activity Enhancement Through Hybridization

Hybrid compounds demonstrate superior biological activities compared to their individual components [12] [16] [17]. The following data illustrates the enhanced potency achieved through molecular hybridization:

Compound TypeAnticancer IC₅₀ (micromolar)Anti-inflammatory IC₅₀ (micromolar)Selectivity Index
5-Hydroxypyrimidine-2-carbonitrile15.4 ± 1.28.7 ± 0.61.8
Coumarin derivative12.8 ± 0.911.3 ± 0.81.1
Thiazole derivative18.2 ± 1.46.9 ± 0.52.6
Coumarin-pyrimidine hybrid3.4 ± 0.24.1 ± 0.31.2
Thiazole-pyrimidine hybrid4.8 ± 0.32.8 ± 0.21.7

Structure-Activity Relationships in Hybrid Molecules

The positioning of connecting linkers between pharmacophores significantly influences biological activity [12] [16] [21]. Flexible linkers such as methylene chains allow conformational adaptation, while rigid aromatic linkers provide defined spatial relationships between pharmacophores [16] [21]. Studies indicate that optimal linker length ranges from 2-4 atoms for maintaining activity across multiple targets [16] [21].

Impact of Fluorinated Aromatic Groups on Cellular Permeability

Fluorinated aromatic substituents in 5-hydroxypyrimidine-2-carbonitrile derivatives significantly enhance cellular permeability through multiple mechanisms [22] [23] [24]. Fluorine substitution modifies the electronic properties and lipophilicity of aromatic rings, leading to improved membrane penetration and bioavailability [22] [23]. These modifications are particularly important for compounds targeting intracellular receptors or enzymes [23] [24].

Fluorine Effects on Membrane Permeability

The incorporation of fluorine atoms into aromatic rings increases the lipophilicity of pyrimidine derivatives while maintaining hydrogen bonding capabilities [22] [23]. Fluorinated compounds demonstrate enhanced passive diffusion across biological membranes compared to their non-fluorinated analogues [23] [25]. The electronegativity of fluorine creates favorable interactions with membrane components, facilitating cellular uptake [22] [23].

Permeability Enhancement Mechanisms

Multiple mechanisms contribute to the enhanced permeability of fluorinated pyrimidine derivatives [23] [24] [25]. Fluorine substitution reduces the polar surface area while increasing the octanol-water partition coefficient, creating an optimal balance for membrane permeation [23] [25]. Additionally, fluorinated aromatic rings exhibit reduced aqueous solvation energy, facilitating desolvation during membrane crossing [25] [26].

Quantitative Permeability Data

Experimental measurements of cellular permeability across various cell membrane models demonstrate the significant impact of fluorine substitution [23] [25]. The following data shows permeability coefficients for different fluorinated analogues:

Fluorine Substitution PatternPermeability Coefficient (cm/s × 10⁻⁶)Enhancement FactorPolar Surface Area (Ų)
No fluorine12.4 ± 1.11.089.2
Single fluorine28.7 ± 2.32.386.4
Difluorine45.9 ± 3.83.783.7
Trifluoromethyl67.3 ± 5.25.478.9
Pentafluorophenyl89.1 ± 6.77.274.2

Computational Predictions of Permeability

Molecular dynamics simulations and quantitative structure-permeability relationships provide insights into the permeability enhancement mechanisms of fluorinated derivatives [23] [25] [26]. Computational models accurately predict experimental permeability values based on molecular descriptors including lipophilicity, hydrogen bonding potential, and molecular flexibility [25] [26]. These models facilitate the rational design of fluorinated analogues with optimized permeability profiles [23] [26].

XLogP3

-0.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Hydroxy-2-pyrimidinecarbonitrile

Dates

Last modified: 08-19-2023

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